2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14821580
InChI: InChI=1S/C24H23N3O5/c1-14(2)11-27-13-25-20-7-4-16(9-19(20)24(27)30)26-22(28)12-31-17-5-6-18-15(3)8-23(29)32-21(18)10-17/h4-10,13-14H,11-12H2,1-3H3,(H,26,28)
SMILES:
Molecular Formula: C24H23N3O5
Molecular Weight: 433.5 g/mol

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide

CAS No.:

Cat. No.: VC14821580

Molecular Formula: C24H23N3O5

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide -

Specification

Molecular Formula C24H23N3O5
Molecular Weight 433.5 g/mol
IUPAC Name 2-(4-methyl-2-oxochromen-7-yl)oxy-N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]acetamide
Standard InChI InChI=1S/C24H23N3O5/c1-14(2)11-27-13-25-20-7-4-16(9-19(20)24(27)30)26-22(28)12-31-17-5-6-18-15(3)8-23(29)32-21(18)10-17/h4-10,13-14H,11-12H2,1-3H3,(H,26,28)
Standard InChI Key RUCWYHFHWQAZEZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)N=CN(C4=O)CC(C)C

Introduction

The compound 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide is a complex organic molecule that combines elements of chromene and quinazoline structures. This compound is of interest in various fields of research, particularly in pharmaceutical chemistry, due to its potential biological activities.

Synthesis and Preparation

The synthesis of this compound typically involves multiple steps, starting with the preparation of the chromene and quinazoline precursors. The chromene part can be synthesized using methods such as the condensation of salicylaldehyde with acetone in the presence of a base. The quinazoline part can be prepared by reacting an anthranilic acid derivative with an appropriate amine.

Synthesis Steps

  • Preparation of Chromene Precursor:

    • React salicylaldehyde with acetone in the presence of a base to form the chromene ring.

    • Modify the chromene ring to introduce the necessary functional groups.

  • Preparation of Quinazoline Precursor:

    • React an anthranilic acid derivative with an appropriate amine to form the quinazoline ring.

    • Modify the quinazoline ring to introduce the necessary functional groups.

  • Coupling Reaction:

    • Use a coupling reaction to link the chromene and quinazoline parts.

    • Attach the acetamide group to the quinazoline ring.

Biological Activities

This compound may exhibit various biological activities due to its complex structure. The chromene and quinazoline moieties are known for their potential pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.

Potential Activities

  • Antioxidant Activity: Chromene derivatives are known for their antioxidant properties, which can help protect against oxidative stress.

  • Anti-inflammatory Activity: Quinazoline derivatives have shown anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

  • Anticancer Activity: Both chromene and quinazoline derivatives have been studied for their anticancer potential, with some showing promising results in inhibiting cancer cell growth.

Research Findings

Research on this specific compound is limited, but studies on similar chromene and quinazoline derivatives provide insights into potential applications.

Studies on Similar Compounds

  • Chromene Derivatives: These have been studied for their antioxidant and anti-inflammatory properties, with some showing potential in neuroprotection and cardiovascular health.

  • Quinazoline Derivatives: Known for their anticancer and anti-inflammatory activities, quinazolines are a focus in drug development for treating various cancers and inflammatory conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator